Cas no 696-41-3 (3-Iodobenzaldehyde)

3-Iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅IO. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Sonogashira couplings, due to the reactivity of the iodine substituent. The aldehyde group provides a functional handle for further derivatization, making it valuable in pharmaceuticals, agrochemicals, and material science applications. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. The compound’s distinct reactivity profile and compatibility with various reaction conditions make it a preferred choice for constructing complex molecular architectures. Proper handling and storage are recommended to maintain its integrity.
3-Iodobenzaldehyde structure
3-Iodobenzaldehyde structure
商品名:3-Iodobenzaldehyde
CAS番号:696-41-3
MF:C7H5IO
メガワット:232.0185
MDL:MFCD00039573
CID:39588
PubChem ID:252610

3-Iodobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Iodobenzaldehyde
    • 1-Formyl-3-iodobenzene
    • 3-iodanylbenzaldehyde
    • 3-iodbenzaldehyd
    • 3-Iodo-benzaldehyde
    • 3-Jod-benzaldehyd
    • Benzaldehyde,3-iodo
    • meta-iodobenzaldehyde
    • m-iodobenzaldehyde
    • m-iodobenzoaldehyde
    • Benzaldehyde,m-iodo- (6CI,7CI,8CI)
    • NSC 74694
    • Benzaldehyde, 3-iodo-
    • NSC74694
    • 3-iodo benzaldehyde
    • PubChem3917
    • EBD8687
    • RZODAQZAFOBFLS-UHFFFAOYSA-N
    • SBB064701
    • BBL036181
    • WT1395
    • STK788481
    • AM20041027
    • PS-6040
    • SY011761
    • Z57887683
    • m-Jodbenzaldehyd
    • FT-0615893
    • AKOS000478333
    • SCHEMBL97069
    • EN300-112542
    • 696-41-3
    • 3-Iodobenzaldehyde, 97%
    • CS-W007699
    • I0611
    • A836581
    • J-512697
    • MFCD00039573
    • DTXSID80291292
    • NSC-74694
    • DB-055311
    • AG-205/15424835
    • MDL: MFCD00039573
    • インチ: 1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H
    • InChIKey: RZODAQZAFOBFLS-UHFFFAOYSA-N
    • ほほえんだ: IC1=C([H])C([H])=C([H])C(C([H])=O)=C1[H]
    • BRN: 1854653

計算された属性

  • せいみつぶんしりょう: 231.93851g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 231.93851g/mol
  • 単一同位体質量: 231.93851g/mol
  • 水素結合トポロジー分子極性表面積: 17.1Ų
  • 重原子数: 9
  • 複雑さ: 103
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.8576 (estimate)
  • ゆうかいてん: 56.0 to 61.0 deg-C
  • ふってん: 125°C/13mmHg(lit.)
  • フラッシュポイント: 124-125℃/13mm
  • 屈折率: 1.668
  • すいようせい: Slightly soluble in water.
  • PSA: 17.07000
  • LogP: 2.10370
  • かんど: Air & Light Sensitive
  • ようかいせい: まだ確定していません。

3-Iodobenzaldehyde セキュリティ情報

3-Iodobenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Iodobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB17167-5g
3-Iodobenzaldehyde
696-41-3 97%
5g
¥240 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB17167-25g
3-Iodobenzaldehyde
696-41-3 97%
25g
¥851 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029110-5g
3-Iodobenzaldehyde
696-41-3 97%
5g
¥270 2024-05-22
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB17167-1g
3-Iodobenzaldehyde
696-41-3 97%
1g
¥73 2023-09-15
eNovation Chemicals LLC
Y1210009-10G
3-iodobenzaldehyde
696-41-3 97%
10g
$45 2023-09-03
Enamine
EN300-112542-0.1g
3-iodobenzaldehyde
696-41-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-112542-1.0g
3-iodobenzaldehyde
696-41-3 95.0%
1.0g
$26.0 2025-03-21
Apollo Scientific
OR8221-25g
3-Iodobenzaldehyde
696-41-3 98%
25g
£70.00 2025-02-20
Alichem
A014000105-500mg
3-Iodobenzaldehyde
696-41-3 97%
500mg
$847.60 2023-09-01
TRC
I737060-50mg
3-Iodobenzaldehyde
696-41-3
50mg
$ 65.00 2022-06-04

3-Iodobenzaldehyde 関連文献

3-Iodobenzaldehydeに関する追加情報

3-Iodobenzaldehyde (CAS No. 696-41-3): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry

3-Iodobenzaldehyde (CAS No. 696-41-3) is a valuable aromatic aldehyde that has gained significant attention in the fields of organic synthesis and medicinal chemistry due to its unique reactivity and versatility. This compound, also known as iodobenzaldehyde or 3-iodobenzaldehyde, is characterized by its iodine substituent at the para position of the benzene ring, which imparts distinct chemical properties and reactivity patterns.

The iodine substituent in 3-Iodobenzaldehyde makes it an excellent starting material for a wide range of synthetic transformations. The iodine atom can be readily converted into various functional groups through well-established methodologies such as nucleophilic substitution, cross-coupling reactions, and organometallic reactions. These transformations enable the synthesis of complex molecules with diverse functionalities, making 3-Iodobenzaldehyde a crucial intermediate in the development of new pharmaceuticals, agrochemicals, and materials.

In recent years, significant advancements have been made in the application of 3-Iodobenzaldehyde in the synthesis of bioactive compounds. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of 3-Iodobenzaldehyde as a key intermediate in the synthesis of novel antitumor agents. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents at the para position, resulting in compounds with enhanced antitumor activity against several cancer cell lines.

Beyond its applications in medicinal chemistry, 3-Iodobenzaldehyde has also found utility in the synthesis of advanced materials. A recent study published in *Advanced Materials* demonstrated the use of 3-Iodobenzaldehyde as a building block for the preparation of conjugated polymers with tunable electronic properties. The iodine substituent facilitated the formation of well-defined polymer chains with precise control over molecular weight and polydispersity, leading to materials with improved performance in organic electronics and photovoltaic devices.

The synthetic versatility of 3-Iodobenzaldehyde is further highlighted by its role in the development of ligands for metal-catalyzed reactions. A study published in *Organic Letters* reported the synthesis of a series of N-heterocyclic carbene (NHC) ligands derived from 3-Iodobenzaldehyde. These ligands exhibited high catalytic activity and selectivity in various cross-coupling reactions, including Suzuki-Miyaura coupling and Heck coupling, making them valuable tools for synthetic chemists.

In addition to its synthetic applications, 3-Iodobenzaldehyde has been investigated for its potential biological activities. Research published in *Bioorganic & Medicinal Chemistry* explored the antimicrobial properties of derivatives synthesized from 3-Iodobenzaldehyde. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for the development of new antibiotics.

The environmental impact and safety profile of 3-Iodobenzaldehyde have also been studied to ensure its responsible use in industrial and academic settings. A comprehensive review published in *Green Chemistry* evaluated the environmental fate and toxicity of various iodinated aromatic compounds, including 3-Iodobenzaldehyde. The study concluded that while these compounds can be safely used under controlled conditions, proper waste management and disposal practices are essential to minimize environmental impact.

In conclusion, 3-Iodobenzaldehyde (CAS No. 696-41-3) is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique chemical properties and reactivity make it an indispensable building block for the development of novel molecules with diverse functionalities and biological activities. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:696-41-3)3-Iodobenzaldehyde
A836581
清らかである:99%
はかる:100g
価格 ($):193.0
atkchemica
(CAS:696-41-3)3-Iodobenzaldehyde
CL18586
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ